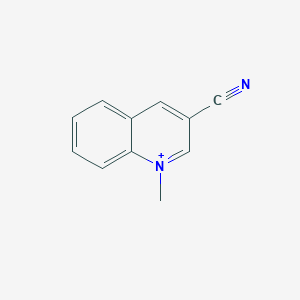

Quinolinium, 3-cyano-1-methyl-

Description

Contextualization of Quinolinium Salts in Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of chemistry with applications in materials science, dyes, and coordination compounds. benthamdirect.com Within this field, quinoline (B57606) and its derivatives represent a particularly important class of compounds, frequently found in the structures of natural products, especially alkaloids, and forming the core of many biologically active molecules. benthamdirect.comresearchgate.net The quinoline framework is a key template for various drugs and pharmaceuticals. researchgate.net

Quinolinium salts are a specific class of quinoline derivatives that have garnered significant attention from synthetic chemists. benthamdirect.com These salts are characterized by a positively charged nitrogen atom within the quinoline ring system. They are valuable intermediates in organic synthesis because they are readily prepared and can be effectively used to build more complex, condensed heterocyclic structures known as annulated heterocycles. researchgate.netthieme-connect.comthieme-connect.com The reactivity of quinolinium salts allows them to react with a variety of partners, leading to diverse molecular frameworks through reactions that are often operationally simple and atom-efficient. researchgate.netthieme-connect.com Researchers utilize different types of quinolinium salts, including N-alkyl quinolinium salts, quinolinium zwitterions, and N-iminoquinolinium salts, to construct a wide array of fused heterocyclic compounds. researchgate.netthieme-connect.com

Significance of Quinolinium, 3-cyano-1-methyl- as a Research Subject

Quinolinium, 3-cyano-1-methyl-, is a heterocyclic compound featuring a quinoline ring system with a cyano (-CN) group at the 3-position and a methyl (-CH₃) group attached to the nitrogen atom at the 1-position. evitachem.com This specific arrangement of functional groups imparts unique chemical properties and reactivity, making it a compound of considerable interest in academic research. evitachem.com Its significance stems from its utility as a versatile building block for more complex molecules and, most notably, its role as a potent organic photoredox catalyst. evitachem.comrsc.org

The chemical properties of Quinolinium, 3-cyano-1-methyl-, are summarized in the table below.

| Property | Data |

| IUPAC Name | 1-methylquinolin-1-ium-3-carbonitrile |

| Molecular Formula | C₁₁H₉N₂⁺ |

| Molecular Weight | 169.21 g/mol (cation) |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar organic solvents |

Research into the reactivity of Quinolinium, 3-cyano-1-methyl- has explored its reactions with nucleophiles. For instance, studies on its reaction with the enolate ion of acetone (B3395972) in basic aqueous solutions revealed that the kinetically controlled product is a mixture of adducts at the C-2 and C-4 positions of the quinoline ring. researchgate.netcdnsciencepub.com Over time, this mixture isomerizes to the thermodynamically more stable C-4 adduct. cdnsciencepub.com Such studies provide fundamental insights into the regioselectivity of nucleophilic additions to substituted quinolinium cations.

A primary focus of research on Quinolinium, 3-cyano-1-methyl- has been its application in photocatalysis. rsc.orgbohrium.com The cation (often abbreviated as QuCN⁺) acts as an efficient homogeneous photocatalyst. rsc.orgbohrium.com Upon photoexcitation, its oxidizing ability is significantly enhanced, allowing it to oxidize substrates that are otherwise unreactive. rsc.orgcapes.gov.br This property has been harnessed to drive a variety of novel organic transformations under mild conditions. rsc.org

Detailed Research Findings on Photocatalytic Applications:

The photocatalytic activity of Quinolinium, 3-cyano-1-methyl- is initiated by photoinduced electron transfer from a substrate molecule to the singlet excited state of the quinolinium ion. acs.orgresearchgate.net The resulting radical cation of the substrate can then undergo further reactions with various nucleophiles. rsc.orgcapes.gov.br

Key research findings include:

Oxygenation of Benzene (B151609): QuCN⁺ efficiently catalyzes the selective oxygenation of benzene to phenol (B47542) at ambient temperature, using molecular oxygen as the oxidant and water as the oxygen source. rsc.orgacs.org The process is initiated by the oxidation of benzene to its radical cation by the excited state of QuCN⁺. rsc.org

Alkoxylation of Benzene: When water is replaced by an alcohol (e.g., methanol (B129727) or ethanol) in the aforementioned reaction, the corresponding alkoxybenzene is produced. rsc.orgcapes.gov.brresearchgate.net For the photoethoxylation of benzene, an optimal product yield of 20% has been reported. researchgate.net

Fluorination of Benzene: The compound serves as a photocatalyst for the monofluorination of benzene, using a fluoride (B91410) source like tetraethylammonium (B1195904) fluoride tetrahydrogen fluoride (TEAF·4HF) and oxygen. acs.orgacs.org The reaction yields fluorobenzene (B45895) and hydrogen peroxide, with a reported quantum yield of 6%. acs.org Laser flash photolysis studies have confirmed that the mechanism involves the reaction of the photogenerated benzene radical cation with the fluoride anion. acs.orgacs.org

Intramolecular Cyclization: QuCN⁺ has been shown to photocatalyze the intramolecular cyclization of molecules like 3-phenyl-1-propanol (B195566) to form chroman. rsc.org The reaction proceeds via the radical cation of the substrate, which is formed through photoinduced electron transfer to the catalyst. rsc.org

The table below summarizes some of the photocatalytic reactions enabled by Quinolinium, 3-cyano-1-methyl-.

| Reaction Type | Substrate | Reagents | Product |

| Oxygenation | Benzene | O₂, H₂O | Phenol |

| Alkoxylation | Benzene | O₂, Alcohols (e.g., MeOH, EtOH) | Alkoxybenzene |

| Fluorination | Benzene | O₂, Fluoride Source (TEAF·4HF) | Fluorobenzene |

| Intramolecular Cyclization | 3-Phenyl-1-propanol | O₂ | Chroman |

This extensive body of research underscores the importance of Quinolinium, 3-cyano-1-methyl- as a subject of academic study, providing valuable insights into chemical reactivity and enabling the development of novel synthetic methodologies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

46176-64-1 |

|---|---|

Molecular Formula |

C11H9N2+ |

Molecular Weight |

169.20 g/mol |

IUPAC Name |

1-methylquinolin-1-ium-3-carbonitrile |

InChI |

InChI=1S/C11H9N2/c1-13-8-9(7-12)6-10-4-2-3-5-11(10)13/h2-6,8H,1H3/q+1 |

InChI Key |

CEFUKHDODNXWNC-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Quinolinium, 3 Cyano 1 Methyl

Foundational Synthetic Routes to N-Methylquinolinium Derivatives

The initial step in the synthesis of the target compound involves the formation of an N-methylquinolinium salt. This is typically achieved through the direct N-alkylation of the quinoline (B57606) core. Quinoline, a weakly basic compound, readily undergoes nucleophilic substitution at the nitrogen atom. organic-chemistry.org The quaternization of the nitrogen atom is a crucial activation step for subsequent functionalization and annulation reactions.

A common and straightforward method for the synthesis of N-methylquinolinium salts is the reaction of quinoline with an alkylating agent such as methyl iodide or dimethyl sulfate. This reaction, often carried out in a suitable solvent, proceeds via an SN2 mechanism to yield the corresponding N-methylquinolinium salt.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Quinoline | Methyl iodide | 1-Methylquinolinium iodide | N-alkylation |

| Quinoline | Dimethyl sulfate | 1-Methylquinolinium methyl sulfate | N-alkylation |

Functionalization and Derivatization of the Quinoline Core

Once the quinolinium salt is formed, the next critical step is the introduction of functional groups onto the quinoline ring. The functionalization of the quinoline scaffold is a powerful strategy to expand its chemical diversity and modulate its properties. nih.gov

Introduction of Cyano Group at C-3 Position

The introduction of a cyano group at the C-3 position of the quinoline ring is a key transformation in the synthesis of 3-cyano-1-methylquinolinium. This can be achieved through various synthetic strategies, often involving the use of cyanating agents. One approach involves the reaction of a suitable quinoline precursor, such as a 3-haloquinoline derivative, with a cyanide salt, like copper(I) cyanide, in a nucleophilic substitution reaction. Another method involves the Vilsmeier-Haack reaction on p-substituted anilines to produce o-amino benzaldehydes, which can then be reacted with cyano ethylacetate or malononitrile to yield 3-cyanoquinoline derivatives. organic-chemistry.org

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Bromoquinoline | Copper(I) cyanide | 3-Cyanoquinoline | Nucleophilic substitution |

| o-Amino benzaldehyde | Cyano ethylacetate, piperidine | 3-Cyanoquinoline derivative | Condensation/Cyclization |

Regioselective Cyanomethylation of Quinolinium Methiodides

A direct approach to introduce a cyanomethyl group onto the quinolinium ring is through regioselective cyanomethylation. Research has shown that the reaction of quinolinium methiodides with a cyanomethyl carbanion source can lead to the formation of cyanomethyl-1,2-dihydroquinolines. An organosilicon-based approach utilizing trimethylsilylacetonitrile (TMSAN) has been developed for the regioselective cyanomethylation of quinolinium methiodides. This method offers a controlled way to introduce the cyanomethyl group, which can then be further manipulated.

Annulation Reactions Utilizing Quinolinium Salts

Quinolinium salts are valuable precursors for the construction of fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the quinoline core.

1,3-Dipolar Cycloaddition Reactions with N-Ylides and Dipolarophiles

A powerful strategy for constructing fused ring systems is the 1,3-dipolar cycloaddition reaction. In the context of quinolinium salts, this involves the in situ generation of a quinolinium ylide, which then acts as a 1,3-dipole. The quinolinium ylide is typically formed by the deprotonation of an N-alkylquinolinium salt bearing an electron-withdrawing group on the alkyl substituent.

These ylides, formally considered azomethine ylides, react with various electron-poor alkenes (dipolarophiles) in a [3+2] cycloaddition manner. nih.govnih.govbeilstein-journals.orgproquest.comwhiterose.ac.uk This reaction provides a highly stereoselective route to complex polycyclic structures.

A significant application of the 1,3-dipolar cycloaddition of quinolinium ylides is the synthesis of pyrrolo[1,2-a]quinolines. nih.govnih.govbeilstein-journals.orgproquest.comwhiterose.ac.uk These tricyclic compounds are formed through the reaction of quinolinium ylides with suitable dipolarophiles. For instance, the reaction of quinolinium salts, such as those derived from methyl 2-(quinolin-1-ium-1-yl)acetate bromide, with arylidenemalononitriles or N-methylmaleimide leads to the formation of pyrrolo[1,2-a]quinoline derivatives in good yields and with high stereoselectivity. nih.govbeilstein-journals.org

The reaction proceeds via a conjugate addition of the ylide to the electron-deficient alkene, followed by an intramolecular cyclization. nih.govbeilstein-journals.org This methodology allows for the creation of multiple stereocenters in a single step, highlighting the efficiency of this synthetic strategy.

| Quinolinium Salt Precursor | Dipolarophile | Product |

| Methyl 2-(quinolin-1-ium-1-yl)acetate bromide | Arylidenemalononitrile | Substituted pyrrolo[1,2-a]quinoline |

| Methyl 2-(quinolin-1-ium-1-yl)acetate bromide | N-Methylmaleimide | Tetracyclic pyrrolo[1,2-a]quinoline derivative |

The resulting pyrrolo[1,2-a]quinoline scaffolds can be further modified through various reactions, including Suzuki-Miyaura coupling, reduction, or oxidation, to generate a diverse library of complex heterocyclic molecules. nih.govbeilstein-journals.org

Synthesis of Indolizine Derivatives

Quinolinium, 3-cyano-1-methyl-, serves as a key precursor for the synthesis of indolizine derivatives. The reaction proceeds through the formation of a quinolinium ylide, which then participates in a 1,3-dipolar cycloaddition reaction. nih.gov This class of reactions is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org

The process is initiated by the treatment of the 3-cyano-1-methylquinolinium salt with a base, leading to the deprotonation of the N-methyl group and the in-situ formation of a corresponding azomethine ylide. This reactive intermediate, a 1,3-dipole, readily reacts with various dipolarophiles, particularly electron-deficient alkenes and alkynes. fu-berlin.de The cycloaddition of the quinolinium ylide with an alkyne, for instance, followed by an oxidative aromatization step, yields a substituted indolizine. One specific application of this methodology is the synthesis of 3-cyano-1-methyl-2-phenylindolizines, which involves a 1,3-dipolar cycloaddition followed by dehydrocyanation, although this specific pathway can result in low yields. ijettjournal.org The versatility of this approach allows for the creation of a diverse library of indolizine derivatives by varying the dipolarophile. organic-chemistry.org

| Quinolinium Precursor | Dipolarophile | Resulting Indolizine Derivative | Reference |

| 3-cyano-1-methylquinolinium salt | Phenylacetylene | 1-cyano-2-phenyl-indolizine (after aromatization) | ijettjournal.org |

| Pyridinium (B92312) salt | Dimethyl acetylenedicarboxylate (DMAD) | Indolizine with dicarboxylate substitution | ijettjournal.org |

| Pyridinium salt | Methyl acrylate | Indolizine with acrylate substitution | ijettjournal.org |

Metal-Catalyzed Annulation Pathways

Modern synthetic strategies increasingly employ transition metal-catalyzed C-H activation and annulation to construct complex polycyclic heteroaromatic systems with high atom economy. nih.gov These methods are applicable to quinolinium scaffolds for the synthesis of fused ring systems. The general mechanism involves the coordination of a transition metal catalyst, such as palladium, rhodium, or ruthenium, to the heterocyclic ring. acs.orgresearchgate.net This is followed by the cleavage of a C-H bond to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, such as an alkyne or an alkene, through migratory insertion. The final step is typically a reductive elimination that forms the new C-C bond of the annulated ring and regenerates the active catalyst. acs.org For quinolinium salts, this approach offers a direct route to novel and structurally complex cationic polycyclic aromatic compounds. rsc.org

Rh(III)-Catalyzed Carbenoid Insertion and Annulation

A specific and powerful subset of metal-catalyzed annulation involves the use of rhodium(III) catalysts, often in the form of [Cp*Rh(III)] complexes, which react with substrates that can act as carbene precursors. snnu.edu.cnacs.org Ylides, including quinolinium ylides derived from salts like Quinolinium, 3-cyano-1-methyl-, and more commonly sulfoxonium ylides, are excellent carbene precursors in these transformations. nih.gov

The catalytic cycle for such an annulation typically proceeds through several key steps. nih.gov First, the Rh(III) catalyst activates a C-H bond on a substrate (e.g., an N-methoxybenzamide) via a concerted metalation-deprotonation event to form a five-membered rhodacyclic intermediate. snnu.edu.cn This intermediate then coordinates with the ylide. Subsequent α-elimination of a leaving group from the ylide (such as DMSO from a sulfoxonium ylide) generates a reactive rhodium-carbene species. nih.govnih.gov This is followed by a migratory insertion of the carbene into the Rh-C bond of the metallacycle, expanding the ring to a six-membered rhodacycle. nih.gov Finally, protonolysis or reductive elimination releases the desired annulated product and regenerates the active Rh(III) catalyst. nih.gov This methodology has been successfully used to synthesize a wide range of heterocyclic compounds, including isoquinolines and 2-arylindoles. nih.govnih.gov Iodonium ylides have also been identified as highly efficient carbene precursors for Rh(III)-catalyzed C-H activation and annulation reactions. acs.orgnih.gov

| Substrate | Carbene Precursor | Catalyst System | Product Type | Reference |

| N-methoxybenzamides | Sulfoxonium ylide | [CpRhCl₂]₂/AgSbF₆ | Dihydroisoquinolinones | snnu.edu.cn |

| Enamides | Sulfoxonium ylide | [CpRhCl₂]₂ | Isoquinolines | nih.gov |

| 2-acetyl-1-arylhydrazines | Sulfoxonium ylide | [CpRhCl₂]₂/AgNTf₂ | 2-arylindoles | nih.gov |

| N-methoxybenzamides | Iodonium ylide | CpRh(MeCN)₃₂ | Dihydrophenanthridines | nih.gov |

Friedländer and Vilsmeier Approaches for Quinoline Ring Construction

The synthesis of the core 3-cyanoquinoline structure, which is subsequently N-methylated to yield the target quinolinium salt, can be achieved through classic named reactions such as the Friedländer synthesis and the Vilsmeier-Haack reaction.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-active methylene group. wikipedia.orgresearchgate.net The reaction can be catalyzed by either acids or bases. alfa-chemistry.com To introduce the cyano group at the 3-position of the quinoline ring, a methylene-activated nitrile, such as ethyl cyanoacetate or malononitrile, is required as the coupling partner. The mechanism can proceed via two pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to form the aromatic quinoline ring. wikipedia.orgalfa-chemistry.com

| 2-Aminoaryl Carbonyl | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzaldehyde | Ethyl acetoacetate | Base (NaOH) or Acid (HCl) | 3-Acetyl-quinoline | researchgate.net |

| 2-Aminobenzaldehyde | Ethyl cyanoacetate | Base or Acid | 3-Cyano-2-hydroxyquinoline | researchgate.net |

| 2-Aminobenzophenone | Acetonitrile (B52724) | Base (t-BuOK) | 3-Cyano-4-phenylquinoline | alfa-chemistry.com |

The Vilsmeier-Haack reaction provides an alternative route to construct the quinoline ring. organic-chemistry.org This reaction typically uses a Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation of an electron-rich substrate. niscpr.res.in For quinoline synthesis, the process can start from an N-arylacetamide. researchgate.net The Vilsmeier reagent facilitates a cyclization reaction to produce a 2-chloro-3-formylquinoline. chemijournal.comijsr.net The resulting 3-formyl group can then be converted into the required 3-cyano group through standard chemical transformations, such as conversion to an oxime followed by dehydration. The precursor is then N-methylated to afford the final Quinolinium, 3-cyano-1-methyl- salt.

Advanced Spectroscopic Characterization in Mechanistic Studies

Application of Nanosecond Laser Flash Photolysis in Elucidating Transient Species

Nanosecond laser flash photolysis stands as a powerful tool for investigating the transient species generated from Quinolinium, 3-cyano-1-methyl- following photoexcitation. This technique has been instrumental in clarifying the photocatalytic reaction mechanism of this compound, particularly in reactions such as the alkoxylation of benzene (B151609). nih.gov

In a notable study, the photocatalytic alkoxylation of benzene with alcohols was shown to be initiated by the photoirradiation of 3-cyano-1-methylquinolinium ion. nih.gov The use of nanosecond laser flash photolysis was crucial in unraveling the primary steps of this process. The investigation revealed that the reaction is initiated by a photoinduced electron transfer from benzene to the singlet excited state of the 3-cyano-1-methylquinolinium ion. nih.gov This electron transfer event is a key step that dictates the subsequent chemical transformations.

The formation of the transient species, the benzene radical cation, was inferred from the spectroscopic data obtained during the laser flash photolysis experiments. The technique allowed for the observation of the immediate consequences of light absorption by the quinolinium compound in the presence of benzene, leading to the proposed mechanistic pathway.

Table 1: Mechanistic Steps in the Photocatalytic Alkoxylation of Benzene

| Step | Description | Technique Used for Elucidation |

|---|---|---|

| 1 | Photoexcitation of 3-cyano-1-methylquinolinium ion | Nanosecond Laser Flash Photolysis |

| 2 | Electron transfer from benzene to the singlet excited state of the quinolinium ion | Nanosecond Laser Flash Photolysis |

| 3 | Formation of benzene radical cation | Nanosecond Laser Flash Photolysis |

Time-Resolved Spectroscopic Techniques for Photoreaction Dynamics

Time-resolved spectroscopic techniques are essential for a comprehensive understanding of the photoreaction dynamics of Quinolinium, 3-cyano-1-methyl-. These methods allow for the monitoring of the evolution of excited states and transient intermediates on very short timescales, providing critical data on reaction rates and pathways.

Further detailed studies employing a broader range of time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, would be beneficial to provide a more complete picture of the ultrafast processes occurring immediately after photoexcitation of Quinolinium, 3-cyano-1-methyl-. Such studies could provide precise measurements of the lifetimes of the singlet excited state and the rates of intersystem crossing to triplet states, if any, and would offer deeper insights into the primary photophysical events that precede the chemical reactions.

Table 2: Reported Yields in the Photocatalytic Ethoxylation of Benzene

| Parameter | Value |

|---|---|

| Product Yield (Ethoxybenzene) | 20% |

Reaction Mechanisms and Reactivity Patterns of Quinolinium, 3 Cyano 1 Methyl

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in the reactivity of Quinolinium, 3-cyano-1-methyl- (also known as N-methyl-3-cyanoquinolinium ion or QuCN⁺). This process underlies its use as a photocatalyst in various organic transformations, such as the fluorination and alkoxylation of aromatic compounds. nih.govnih.gov The mechanism involves the absorption of light by the quinolinium salt, followed by an electron transfer event with a substrate molecule.

The initial step in the PET mechanism is the photoexcitation of the ground-state 3-cyano-1-methylquinolinium ion (QuCN⁺). nih.gov Upon irradiation with light of a suitable wavelength, the molecule absorbs a photon, promoting an electron to a higher energy orbital. nih.govnih.gov This creates a short-lived, electronically excited species known as the singlet excited state (¹QuCN⁺*). nih.govnih.gov This excited state is a significantly stronger oxidizing agent than the ground state molecule, enabling it to accept an electron from a suitable donor. acs.org Photocatalytic reactions involving QuCN⁺ are initiated by intermolecular photoinduced electron transfer from a substrate, such as benzene (B151609), to this singlet excited state. nih.govnih.gov

Following excitation, the singlet excited state, ¹QuCN⁺*, can react with an electron donor molecule (D), like benzene, via single-electron transfer. nih.govnih.gov This event results in the reduction of the excited quinolinium species to its corresponding neutral radical (QuCN•) and the oxidation of the donor molecule to its radical cation (D•⁺). nih.govnih.gov

The generation of these transient species has been confirmed using nanosecond laser flash photolysis. nih.gov In experiments with benzene in a degassed acetonitrile (B52724) solution, the transient absorption spectra recorded after laser excitation showed distinct absorption bands corresponding to the 3-cyano-1-methylquinolinium neutral radical (QuCN•) and the benzene dimer radical cation. nih.gov

| Species | Maximum Absorbance (λmax) |

| Quinolinium Neutral Radical (QuCN•) | 500 nm |

| Benzene Dimer Radical Cation | 900 nm |

The neutral radical, QuCN•, can subsequently react with molecular oxygen (O₂) to produce the superoxide (B77818) radical anion (O₂•⁻), which can then be protonated to form the hydroperoxyl radical (HO₂•). nih.gov The generated substrate radical cation, such as the benzene radical cation, is highly reactive and undergoes further reactions, for instance, nucleophilic addition by alcohols or fluoride (B91410) ions to form the final product. nih.govnih.gov

From these kinetic studies, the rate constant for the subsequent electrophilic addition of the fluoride anion to the benzene radical cation was determined. nih.gov

| Reaction | Rate Constant (k) |

| Electrophilic addition of F⁻ to Benzene Radical Cation | 9.4 × 10⁹ M⁻¹ s⁻¹ |

The feasibility of a photoinduced electron transfer reaction is governed by its thermodynamics, which can be estimated using the Rehm-Weller equation. acs.org The free energy change (ΔG) for the electron transfer from a donor to the excited state of the quinolinium acceptor depends on the oxidation potential of the donor, the reduction potential of the acceptor, and the energy of the excited state. acs.org For the reaction to be thermodynamically favorable, the free energy change must be negative. acs.org

The high reduction potential of the singlet excited state of 3-cyano-1-methylquinolinium makes it a potent photooxidant, capable of accepting electrons from substrates like benzene. nih.govnih.gov The specific redox potentials of the donor and acceptor molecules are critical in determining whether PET will occur and at what rate. The substituent groups on both the quinolinium ring and the donor molecule can significantly impact these potentials. nih.govresearchgate.net For instance, electron-withdrawing groups on an acceptor molecule generally increase its reduction potential, making electron transfer more favorable. nih.gov

Hydride Transfer Reactions

Hydride transfer is another key reaction pathway for quinolinium compounds, particularly in the context of modeling the reactivity of the biological cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). These reactions are fundamental in many biological redox processes. d-nb.info

Kinetic studies on the formal hydride transfer between NADH models and quinolinium ions have revealed complex, multi-step mechanisms rather than a single, direct transfer. nih.govacs.orgacs.org A comprehensive investigation of the reaction between 1-benzyl-3-cyanoquinolinium ion (BQCN⁺), a close analog of 3-cyano-1-methylquinolinium, and the NADH model N-methyl-9,10-dihydroacridine (MAH) in acetonitrile provided significant insights. nih.govacs.orgacs.org

Initial assumptions that this reaction proceeds via a direct one-step hydride transfer were challenged by detailed kinetic analyses. acs.org The findings from these studies are summarized below.

| Reactants | Observation | Kinetic Evidence |

| 1-Benzyl-3-cyanoquinolinium (BQCN⁺) + N-Methyl-9,10-dihydroacridine (MAH) | The reaction proceeds through more than one step. | Established via conventional pseudo-first-order kinetics. nih.govacs.org |

| 1-Benzyl-3-cyanoquinolinium (BQCN⁺) + N-Methyl-9,10-dihydroacridine (MAH) | An oxygen-initiated chain process can occur, leading to a significant increase in the apparent rate constant. | Observed even with residual oxygen under glovebox conditions; more pronounced in the presence of air. nih.govacs.org |

| 1-Benzyl-3-cyanoquinolinium (BQCN⁺) + N-Methyl-9,10-dihydroacridine (MAH) | The initial step in the reaction mechanism shows no kinetic isotope effect. | Determined from kinetic studies at short reaction times, suggesting this step is common to competing pathways. nih.govacs.org |

The discovery of the oxygen-initiated chain pathway is particularly important, as it suggests that under aerobic conditions, which are relevant to many biological systems, the mechanism of hydride transfer can be significantly different from that observed under strictly anaerobic conditions. nih.govacs.org The proposed mechanism involves a reaction intermediate that reacts with oxygen to initiate a chain process in which the NADH model participates. nih.govacs.org

Regioselectivity in Hydride Additions (C-2 vs. C-4 Attack)

The addition of a hydride ion to the 3-cyano-1-methylquinolinium cation is a critical reaction that results in the formation of the corresponding dihydroquinoline. The regioselectivity of this nucleophilic attack, specifically whether the hydride adds to the C-2 or C-4 position, is governed by a delicate interplay of kinetic and thermodynamic factors.

In related pyridinium (B92312) systems, it has been observed that conventional reducing agents like sodium borohydride (B1222165) (NaBH₄) often favor the formation of the 1,2-dihydropyridine product, which is considered the kinetic product. This preference is attributed to the higher positive charge density at the C-2 position, making it more susceptible to initial nucleophilic attack. However, the regiochemical outcome can be significantly influenced by the reaction conditions and the presence of catalysts. For instance, the use of certain transition metal hydride catalysts, such as those based on ruthenium or iron, has been shown to selectively produce the 1,4-dihydropyridine (B1200194) product, which is structurally analogous to the biologically important NADH coenzyme.

For the 3-cyano-1-methylquinolinium ion, the electron-withdrawing nature of the cyano group at the C-3 position is expected to influence the electron distribution within the quinolinium ring, thereby affecting the relative electrophilicity of the C-2 and C-4 positions. While specific studies on the regioselectivity of hydride addition to this exact compound are not extensively detailed in the surveyed literature, it is plausible that similar principles of kinetic versus thermodynamic control apply. The precise ratio of C-2 to C-4 addition would likely depend on the hydride source, solvent, and temperature.

Photoreduction by Organosilanes and Organostannanes

The photoreduction of quinolinium salts in the presence of suitable electron donors is a known phenomenon. However, specific research detailing the photoreduction of Quinolinium, 3-cyano-1-methyl- utilizing organosilanes and organostannanes as the reducing agents is not prominently available in the existing scientific literature.

In general, photochemical reductions of quinolines can occur through the capture of an excited state of the quinoline (B57606) by an electron donor. Organosilanes and organostannanes are known to act as effective electron donors in various photochemical reactions, often leading to the generation of radical intermediates. A hypothetical mechanism for the photoreduction of 3-cyano-1-methylquinolinium by an organosilane would involve the initial photoexcitation of the quinolinium cation, followed by a single electron transfer (SET) from the organosilane to the excited quinolinium species. This would generate a quinolinyl radical and an organosilane radical cation. Subsequent steps would likely involve the fragmentation of the organosilane radical cation and further reaction of the quinolinyl radical to yield the final reduced product. The efficiency and outcome of such a reaction would be dependent on the specific organosilane or organostannane used, the solvent, and the irradiation wavelength.

Oxygen-Initiated Chain Mechanisms in Hydride Transfer

While direct studies on 3-cyano-1-methylquinolinium are limited, research on the closely related 1-benzyl-3-cyanoquinolinium ion has revealed a nuanced mechanism for hydride transfer that is initiated by molecular oxygen. This suggests that the formal transfer of a hydride ion does not occur in a single step but rather through a more complex, multi-step process.

Investigations have shown that even trace amounts of oxygen can initiate a chain reaction. This process is particularly evident when the reaction is carried out under aerobic conditions. The proposed mechanism involves an initial interaction between the hydride donor and the quinolinium ion, which is then intercepted by oxygen. This oxygen-initiated step generates radical intermediates that propagate a chain reaction, leading to the formation of the reduced quinoline and the oxidized hydride donor. A key observation supporting this mechanism is the significant increase in the apparent rate constant for product formation over time in the presence of oxygen. This oxygen-initiated chain pathway is likely to be a general feature for hydride transfer reactions involving cyano-substituted quinolinium ions and has important implications for understanding similar biological processes where aerobic conditions are prevalent.

Nucleophilic Addition Reactions

The electron-deficient nature of the quinolinium ring makes it susceptible to nucleophilic attack. The presence of the electron-withdrawing cyano group at the C-3 position further activates the ring towards such additions.

Kinetics and Regiochemistry of Enolate Ion Additions

Detailed kinetic and regiochemical studies on the addition of enolate ions to Quinolinium, 3-cyano-1-methyl- are not extensively documented in the surveyed literature. Generally, enolates are potent carbon nucleophiles that can participate in conjugate or Michael-type additions to activated systems. The 3-cyano-1-methylquinolinium cation can be viewed as a potential Michael acceptor.

The reaction of an enolate with this quinolinium salt would be expected to proceed via nucleophilic attack at either the C-2 or C-4 position. The regiochemical outcome would be influenced by factors such as the structure of the enolate (kinetic vs. thermodynamic), the solvent, the counter-ion, and the temperature. A kinetic enolate, being less sterically hindered, might favor attack at the more accessible position, while a thermodynamic enolate might lead to the more stable product. The kinetics of such a reaction would be expected to follow second-order rate laws, dependent on the concentrations of both the quinolinium salt and the enolate.

Comparisons of Regiochemical Control with Other Nucleophiles

The regioselectivity of nucleophilic additions to quinolinium salts can be controlled by the choice of nucleophile and reaction conditions. For example, in gold(I)-catalyzed allylations of quinolinium ions using allylboronates, exclusive regioselectivity for attack at the C-4 position has been observed. This high degree of control is attributed to the nature of the organogold intermediate.

In contrast, as mentioned in the context of hydride additions, the use of simple hydrides often leads to a mixture of products or favors C-2 attack. The ability to switch the regioselectivity from C-2 to C-4 has been demonstrated in other types of reactions, such as the Morita-Baylis-Hillman reaction, by modifying the counterion of the quinolinium salt and the catalyst employed. This highlights that the regiochemical outcome is not solely a property of the quinolinium substrate but is a result of the complex interplay between the substrate, the nucleophile, and the specific reaction environment. Without specific data on enolate additions, a direct comparison is speculative, but it is clear that a high degree of regiochemical control can be achieved with carefully chosen nucleophiles and catalytic systems.

Electrophilic Additions to Radical Cations

The radical cation of Quinolinium, 3-cyano-1-methyl- can be generated through photoinduced electron transfer. Upon photoexcitation, the quinolinium ion has a sufficiently strong oxidizing ability to accept an electron from a suitable donor, forming the corresponding quinolinyl radical.

The subsequent reactivity of this radical cation is a subject of interest. While one might envision direct attack by an electrophile, a more commonly observed pathway involves the 3-cyano-1-methylquinolinium radical acting as an oxidizing agent itself. For instance, in the photocatalytic alkoxylation of benzene, the excited 3-cyano-1-methylquinolinium ion oxidizes benzene to its radical cation via electron transfer. This benzene radical cation is then attacked by an alcohol nucleophile. In this scenario, the quinolinium species facilitates the reaction without its radical cation being directly attacked by an electrophile. The reactivity of the 3-cyano-1-methylquinolinium radical cation itself is likely dominated by pathways such as dimerization, reaction with nucleophiles, or deprotonation, rather than by electrophilic addition, as radical cations are generally electron-deficient species.

Applications in Catalysis and Organic Transformations

Organic Photoredox Catalysis

Quinolinium, 3-cyano-1-methyl- functions as a powerful metal-free photocatalyst. Upon photoexcitation, it can act as a strong electron acceptor, initiating reactions through a single-electron transfer (SET) mechanism. Its singlet excited state possesses a high reduction potential, enabling it to oxidize substrates that are otherwise unreactive. This property is harnessed in various organic transformations.

The direct functionalization of stable aromatic compounds like benzene (B151609) is a significant challenge in synthetic chemistry. Quinolinium, 3-cyano-1-methyl- has proven effective in catalyzing the selective oxygenation of these substrates.

The direct, metal-free aerobic hydroxylation of benzene to phenol (B47542) can be achieved using 3-cyano-1-methylquinolinium ion as the photocatalyst. This transformation is noteworthy as it proceeds under ambient conditions using oxygen and water. The catalytic cycle is initiated by a photoinduced electron transfer from benzene to the quinolinium catalyst, generating a benzene radical cation. This reactive intermediate then engages with water, leading to the formation of phenol.

Quinolinium, 3-cyano-1-methyl- effectively catalyzes the one-pot alkoxylation of benzene with various alcohols. researchgate.netresearchgate.netnih.gov The reaction occurs under photoirradiation in an oxygen-saturated acetonitrile (B52724) solution. researchgate.netnih.gov The mechanism, elucidated by nanosecond laser flash photolysis, begins with a photoinduced electron transfer from benzene to the singlet excited state of the 3-cyano-1-methylquinolinium ion (QuCN⁺). researchgate.net This generates a benzene radical cation, which is then susceptible to nucleophilic attack by an alcohol molecule, ultimately yielding the corresponding alkoxybenzene. researchgate.net

The efficiency of this process varies with the alcohol used. For instance, in the photoethoxylation of benzene, optimal product and quantum yields for ethoxybenzene were reported to be 20% and 10%, respectively. researchgate.netnih.gov

| Alcohol | Product | Reported Product Yield | Reported Quantum Yield |

|---|---|---|---|

| Methanol (B129727) | Methoxybenzene | Data not specified | Data not specified |

| Ethanol | Ethoxybenzene | 20% | 10% |

| iso-Propanol | isopropoxybenzene | Data not specified | Data not specified |

| tert-Butanol | tert-butoxybenzene | Data not specified | Data not specified |

The compound is also instrumental in photocatalytic halogenation reactions. A notable example is the monofluorination of benzene, which is achieved via photoinduced electron transfer with 3-cyano-1-methylquinolinium. The reaction is initiated by the same principle: photoinduced electron transfer from benzene to the catalyst creates the benzene radical cation. This intermediate then reacts with a fluoride (B91410) source to yield fluorobenzene (B45895).

While specific examples detailing the use of 3-cyano-1-methylquinolinium for C-C bond formation are not extensively documented in the reviewed literature, the broader class of quinolinium-based organophotoredox catalysts has been successfully employed in such reactions. For example, a dual catalytic system pairing a quinolinium-based photocatalyst with cobaloxime has been developed for oxidative C-C cross-coupling reactions, such as Minisci alkylations. researchgate.netacs.org These systems operate without chemical oxidants and enable the formation of C-C bonds with a diverse range of radical precursors. acs.org This demonstrates the potential of the quinolinium scaffold, by extension, for facilitating complex bond formations.

Selective Oxygenation of Aromatic Compounds

Electrocatalytic and Electrophotocatalytic Transformations

The application of Quinolinium, 3-cyano-1-methyl- in electrocatalytic and electrophotocatalytic transformations is an area of growing interest. The electrochemical properties of the compound are fundamental to its function. The one-electron reduction potential of 3-cyano-1-methylquinolinium (QuCN⁺) has been determined to be -0.60 V versus a standard calomel (B162337) electrode (SCE). researchgate.net This value, in conjunction with its excited-state energy, is critical for predicting its behavior in electron transfer processes that underpin both photocatalytic and electrocatalytic cycles.

While its electrochemical properties have been characterized, specific, detailed applications of Quinolinium, 3-cyano-1-methyl- as a primary catalyst in dedicated electrocatalytic or electrophotocatalytic synthetic transformations are not extensively described in the surveyed research. Its established ability to generate radical cations via photoinduced electron transfer suggests a strong potential for synergistic applications where electrochemical methods could be used for catalyst regeneration or to introduce additional redox equivalents into the catalytic cycle.

Electrochemical C-H Hydroxylation of Arenes

The direct hydroxylation of arene C-H bonds is a highly desirable transformation in organic chemistry, yet it remains a significant challenge due to the difficulty in achieving efficient and regioselective C-H oxygenation. researchgate.netresearchgate.net Over-oxidation of the resulting phenolic products is also a common competing reaction. researchgate.netresearchgate.net In this context, electrochemical methods offer a promising alternative to traditional transition metal-catalyzed approaches, which often require directing groups, or methods that utilize strong oxidants like peroxides. researchgate.netresearchgate.net

Recent research has demonstrated the utility of 3-cyano-1-methylquinolinium (QuCN⁺) in the electrochemical C-H hydroxylation of arenes. researchgate.netresearchgate.net This method proceeds under mild conditions and notably, does not require any metal catalysts or chemical oxidants. researchgate.net The process is characterized by its broad substrate scope, showing compatibility with arenes possessing a range of electronic properties. researchgate.net

The proposed mechanism for this transformation involves the direct single-electron oxidation of the arene ring. nih.gov This is a departure from many photoredox reactions that are often limited to electron-rich substrates due to their lower oxidation potentials. nih.gov The electrochemical approach allows for the functionalization of electron-neutral and even some electron-deficient arenes. nih.gov The reaction is typically carried out in an undivided flow cell, which contributes to its efficiency and scalability. researchgate.net

A key aspect of this methodology is the high regioselectivity observed for many substrates. researchgate.net For instance, substituted arenes such as anisole (B1667542) derivatives and those containing alkyl groups have been successfully hydroxylated with predictable outcomes. researchgate.net The reaction conditions are generally mild, employing a graphite (B72142) anode and a platinum cathode. researchgate.net

Table 1: Selected Examples of Electrochemical C-H Hydroxylation of Arenes

| Arene Substrate | Product | Yield (%) |

| 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxyphenol | 83 |

| 1,2-Dimethoxybenzene | 3,4-Dimethoxyphenol | 75 |

| Anisole | 4-Methoxyphenol | 68 |

| Toluene | p-Cresol | 55 |

This table presents a selection of substrates and their corresponding yields under optimized electrochemical conditions. The data highlights the method's effectiveness for electron-rich arenes.

Continuous Flow Electrochemical Synthesis Methodologies

A significant advancement in the application of 3-cyano-1-methylquinolinium in C-H hydroxylation is the development of continuous flow electrochemical synthesis methodologies. researchgate.netresearchgate.net This approach offers several advantages over traditional batch reactions, including enhanced safety, improved scalability, and better control over reaction parameters. nih.gov

In a typical continuous flow setup for the electrochemical hydroxylation of arenes, the reactant solution is continuously pumped through an electrochemical cell where the reaction occurs. researchgate.net This method has been successfully scaled up, demonstrating its potential for industrial applications. For example, the continuous production of a mole of a phenolic product has been achieved, underscoring the scalability of this technique. researchgate.net

The use of a continuous flow system allows for precise control of the residence time of the reactants in the electrochemical cell, which can be crucial for minimizing side reactions such as over-oxidation. researchgate.net The efficiency of the process is also enhanced by the high surface-area-to-volume ratio in microreactors, which improves mass and heat transfer. chemrxiv.org

Table 2: Comparison of Batch vs. Continuous Flow Electrochemical Hydroxylation

| Parameter | Batch Reaction | Continuous Flow Reaction |

| Scalability | Limited | High |

| Safety | Potential for thermal runaway | Enhanced safety due to small reaction volumes |

| Control | Moderate | Precise control over reaction time and temperature |

| Efficiency | Generally lower | Higher throughput and efficiency |

This table provides a comparative overview of the key features of batch and continuous flow electrochemical synthesis, illustrating the advantages of the latter for the C-H hydroxylation of arenes.

The development of these continuous flow methodologies represents a significant step towards more sustainable and efficient chemical manufacturing processes. chemrxiv.org The ability to perform catalyst- and oxidant-free C-H functionalization under mild conditions opens up new avenues for the synthesis of valuable phenolic compounds. researchgate.net

Theoretical and Computational Investigations of Quinolinium, 3 Cyano 1 Methyl

Electronic Structure and Molecular Orbital Theory (DFT)

Comprehensive DFT calculations for Quinolinium, 3-cyano-1-methyl-, which would provide insights into its electronic structure, have not been identified in the surveyed literature.

Analysis of Frontier Molecular Orbitals (FMO) and Their Role in Reactivity

A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for Quinolinium, 3-cyano-1-methyl-, including their energy levels and distribution, is not available. Such an analysis would be crucial for predicting the compound's reactivity, but the necessary computational data is not published.

Intramolecular Interactions through Natural Bond Orbital (NBO) Analysis

A detailed NBO analysis, which would elucidate hyperconjugative interactions and charge delocalization within the Quinolinium, 3-cyano-1-methyl- molecule, has not been reported in scientific papers.

Reaction Mechanism Elucidation through Computational Modeling

There is a lack of published computational models elucidating specific reaction mechanisms involving Quinolinium, 3-cyano-1-methyl-.

Calculation of Activation Barriers and Transition States

No studies detailing the calculation of activation energies or the characterization of transition states for reactions involving Quinolinium, 3-cyano-1-methyl-, could be located.

Modeling of Photoinduced Electron Transfer Processes

Specific computational modeling of photoinduced electron transfer (PET) processes for Quinolinium, 3-cyano-1-methyl-, is not described in the available literature. One study mentions "Quinolinium, 3-cyano-1-methyl-, perchlorate (B79767) (1:1)" as a catalyst in a photocatalytic reaction, but does not provide any computational details on its role in electron transfer processes. chem960.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP maps for Quinolinium, 3-cyano-1-methyl-, which would identify electrophilic and nucleophilic sites and predict reactivity, are not present in the reviewed literature.

Prediction of Spectroscopic and Optical Properties

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic and optical properties of molecules, providing insights that complement and guide experimental studies. For Quinolinium, 3-cyano-1-methyl-, computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) would be instrumental in elucidating its electronic structure and predicting its behavior upon interaction with light. However, a comprehensive search of scientific literature reveals a notable absence of specific theoretical studies focused on the prediction of the spectroscopic and optical properties of this particular compound.

While experimental data provides some insight into the photophysical characteristics of Quinolinium, 3-cyano-1-methyl-, detailed computational predictions regarding its absorption maxima, electronic transitions, and vibrational modes are not publicly available. Such studies would typically involve the following:

UV-Vis Absorption Spectra Prediction: TD-DFT calculations are the standard method for predicting the electronic absorption spectra of organic molecules. These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum. The predicted wavelengths of maximum absorption (λmax) and the nature of the contributing molecular orbitals (e.g., HOMO to LUMO transitions) would be key outputs.

Vibrational Spectra Analysis: DFT calculations can be used to compute the vibrational frequencies of a molecule. The resulting theoretical infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds.

Non-Linear Optical (NLO) Properties: Computational methods can also be employed to predict the non-linear optical properties of a compound, which are important for applications in photonics and optoelectronics. Parameters such as polarizability (α) and hyperpolarizability (β and γ) can be calculated to assess the NLO response.

In the absence of specific computational data for Quinolinium, 3-cyano-1-methyl-, it is only possible to discuss the general approaches that would be used for such a study. The generation of detailed data tables for predicted spectroscopic and optical properties is therefore not feasible at this time. Future computational investigations would be invaluable for providing a deeper understanding of the structure-property relationships of this compound and for guiding the design of new materials with tailored optical and electronic characteristics.

Future Research Directions and Emerging Paradigms

Development of Next-Generation Quinolinium Photocatalysts

The core structure of Quinolinium, 3-cyano-1-methyl- offers a versatile scaffold for the design of next-generation photocatalysts with enhanced properties. Future research will likely focus on strategic modifications to tune its photophysical and electrochemical characteristics. This includes the synthesis of novel quinolizinium compounds, which are cationic aromatic heterocycles with a quaternary bridgehead nitrogen, that have shown promise in visible-light-induced photocatalysis. rsc.org

A significant area of development is the creation of hybrid materials where the quinolinium moiety is grafted onto more complex structures. For instance, the development of quinolinium-grafted polyoxometalates (Q-POMs) has shown promise for efficient one-step aerobic oxidation of benzyl alcohols to benzoic acids. acs.org In such systems, the quinolinium component acts as the light-harvesting unit, while the polyoxometalate backbone facilitates electron storage and transfer. acs.org This synergistic approach provides a pathway for creating more robust and efficient photocatalysts. acs.org

Future work in this area could involve:

Systematic Structure-Activity Relationship Studies: A comprehensive investigation into how varying substituents on the quinolinium ring affect its excited-state lifetime, redox potentials, and quantum yields.

Development of Novel Hybrid Materials: Exploring the covalent attachment of Quinolinium, 3-cyano-1-methyl- to other functional materials such as polymers, metal-organic frameworks (MOFs), and carbon nanostructures to enhance stability, recyclability, and catalytic efficiency.

Expansion of the Catalytic Scope: Designing new quinolinium-based photocatalysts tailored for a broader range of organic transformations beyond the currently known reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The combination of photocatalysis with continuous-flow chemistry presents a powerful strategy for the safe, efficient, and scalable synthesis of organic molecules. noelresearchgroup.comtue.nlpolimi.it Flow reactors offer numerous advantages over traditional batch processes, including precise control over reaction parameters, enhanced light penetration, and improved safety for handling hazardous reagents. chimienouvelle.benih.gov

The integration of Quinolinium, 3-cyano-1-methyl- as a photocatalyst into flow systems is a promising avenue for future research. noelresearchgroup.com Automated synthesis platforms, which combine flow reactors with real-time monitoring and machine learning algorithms, can further accelerate reaction optimization and discovery. chimia.ch Such systems can autonomously explore a wide range of reaction conditions to identify optimal parameters for yield and selectivity. chimia.ch

Key research directions in this domain include:

Development of Homogeneous and Heterogeneous Flow Systems: Designing both soluble and immobilized Quinolinium, 3-cyano-1-methyl- photocatalysts suitable for continuous-flow reactors. Immobilized catalysts, in particular, would simplify product purification and catalyst recycling. polimi.it

High-Throughput Experimentation: Utilizing automated platforms for the rapid screening of reaction conditions, substrates, and catalyst variants to expand the synthetic utility of Quinolinium, 3-cyano-1-methyl-. flowphotochem.eu

Multi-step Telescoped Synthesis: Integrating a photocatalytic step mediated by Quinolinium, 3-cyano-1-methyl- into a multi-step continuous-flow synthesis sequence to streamline the production of complex molecules. unimi.it

Advanced Hybrid Catalytic Systems

The concept of dual catalysis, where two distinct catalytic cycles operate in concert to achieve a transformation not possible with either catalyst alone, has emerged as a powerful tool in organic synthesis. acs.org Quinolinium, 3-cyano-1-methyl- is an ideal candidate for incorporation into such hybrid systems. Its ability to act as a photooxidant can be coupled with other catalytic processes, such as transition metal catalysis or organocatalysis, to unlock novel reactivity. acs.org

For example, a quinolinium-based organophotoredox catalyst has been successfully combined with a cobaloxime catalyst in a dual catalytic system for oxidative C-C cross-couplings. acs.orgresearchgate.net In such a system, the photoexcited quinolinium catalyst initiates the reaction by generating a radical intermediate, which is then intercepted by the co-catalyst to complete the transformation. acs.org

Future explorations in this area could focus on:

Synergistic Catalysis with Transition Metals: Combining the photocatalytic activity of Quinolinium, 3-cyano-1-methyl- with the diverse reactivity of transition metal complexes to develop novel cross-coupling and C-H functionalization reactions.

Combination with Biocatalysis: Designing hybrid systems where an enzymatic transformation is coupled with a photocatalytic step mediated by Quinolinium, 3-cyano-1-methyl- to achieve high levels of stereoselectivity.

Photo-Organo-Cascade Reactions: Developing cascade reactions where the product of a photocatalytic transformation serves as the substrate for a subsequent organocatalyzed reaction within the same pot.

Computational Design and Predictive Modeling in Organic Reactions

Computational chemistry and machine learning are becoming indispensable tools for the rational design of catalysts and the prediction of reaction outcomes. researchgate.netmit.edunih.govnih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, photophysical properties, and reaction mechanisms of photocatalysts like Quinolinium, 3-cyano-1-methyl-. whiterose.ac.ukresearchgate.net Such studies can help in understanding the key factors that govern catalytic activity and selectivity. rsc.orgnih.gov

Machine learning models, trained on large datasets of experimental results, can predict the performance of new catalyst structures and the outcome of unknown reactions with increasing accuracy. researchgate.netmit.edu This predictive capability can significantly accelerate the discovery and optimization of new synthetic methodologies. oaepublish.com

Future research in this area should be directed towards:

In-depth Mechanistic Studies: Employing advanced computational techniques to elucidate the detailed reaction pathways of transformations photocatalyzed by Quinolinium, 3-cyano-1-methyl-, including the characterization of excited states and transient intermediates.

High-Throughput Virtual Screening: Using computational methods to screen large virtual libraries of quinolinium derivatives to identify promising candidates with tailored properties for specific applications. oaepublish.com

Development of Predictive Reaction Models: Creating robust machine learning models that can accurately predict the yield, selectivity, and substrate scope of reactions catalyzed by Quinolinium, 3-cyano-1-methyl-. nih.gov

Exploration of Supramolecular Interactions in Solution and Solid State

Supramolecular interactions, such as hydrogen bonding, π-stacking, and host-guest interactions, play a crucial role in controlling the organization of molecules in both solution and the solid state. rsc.org The study of these non-covalent interactions in the context of Quinolinium, 3-cyano-1-methyl- can lead to new opportunities in catalyst design and materials science.

In the solid state, understanding the crystal packing of Quinolinium, 3-cyano-1-methyl- salts can inform the design of crystalline materials with specific photophysical or electronic properties. ub.eduresearchgate.net The principles of crystal engineering can be applied to control the arrangement of the quinolinium cations and their counter-anions, potentially influencing the photocatalytic activity in solid-state reactions. nih.gov

In solution, supramolecular assemblies can be used to create organized microenvironments that can enhance the efficiency and selectivity of photocatalytic reactions. For example, encapsulating the photocatalyst within a supramolecular host could protect it from degradation and influence the approach of substrates to the active site.

Prospective research directions include:

Crystal Engineering of Quinolinium Salts: A systematic study of the crystal structures of various salts of Quinolinium, 3-cyano-1-methyl- to understand the interplay of non-covalent interactions and their influence on the material's properties. rsc.orgnih.gov

Host-Guest Chemistry: Investigating the encapsulation of Quinolinium, 3-cyano-1-methyl- within macrocyclic hosts, such as cyclodextrins or calixarenes, to modulate its photophysical properties and catalytic behavior.

Self-Assembled Photocatalytic Systems: Exploring the formation of self-assembled structures, such as micelles or vesicles, incorporating Quinolinium, 3-cyano-1-methyl- to create localized reaction environments for enhanced photocatalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-cyano-1-methylquinolinium derivatives, and how do substituent positions influence reactivity?

- Methodological Answer : Begin with a nucleophilic substitution or condensation reaction using quinoline precursors. For example, introduce the cyano group via Knoevenagel condensation or cyanoalkylation under basic conditions. Substituent effects at the 1- and 3-positions can be evaluated using density functional theory (DFT) to predict electronic and steric influences. Characterization via / NMR and high-resolution mass spectrometry (HRMS) is critical. For crystalline derivatives, X-ray diffraction (XRD) can confirm regioselectivity .

Q. How can the crystal structure of 3-cyano-1-methylquinolinium salts be determined, and what interactions stabilize the lattice?

- Methodological Answer : Use single-crystal XRD with SHELX software (SHELXS for structure solution, SHELXL for refinement). Key steps:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Analyze hydrogen bonding (N–H⋯X, X = Br, Cl) and π-π stacking between quinolinium rings using Mercury or OLEX2. For example, in related compounds, π-π interactions occur at 3.5–4.0 Å interplanar distances .

Q. What spectroscopic techniques are essential for characterizing quinolinium derivatives, and how are data discrepancies resolved?

- Methodological Answer : Combine UV-Vis (for conjugation analysis), FT-IR (C≡N stretch at ~2200 cm), and NMR (quinolinium proton shifts at δ 8.5–9.5 ppm). Discrepancies in NMR splitting patterns may arise from dynamic effects; variable-temperature NMR or 2D-COSY can clarify .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-cyano group influence the electrochemical properties of 1-methylquinolinium salts?

- Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a Ag/Ag reference electrode. Compare reduction potentials of 3-cyano derivatives to unsubstituted analogs. The electron-withdrawing cyano group typically shifts reduction potentials positively by 0.2–0.4 V. DFT calculations (e.g., HOMO-LUMO gaps) validate experimental trends .

Q. What strategies resolve contradictions in reported biological activities of quinolinium derivatives, such as conflicting enzyme inhibition data?

- Methodological Answer :

- Validate assay conditions: Ensure consistent pH, temperature, and co-solvents (e.g., DMSO ≤1% v/v).

- Replicate experiments with purified isomers (if applicable) using chiral HPLC.

- Apply multivariate statistical analysis (e.g., principal component analysis) to identify outliers or confounding variables .

Q. How can computational modeling predict the binding affinity of 3-cyano-1-methylquinolinium derivatives to biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., HIV-1 integrase). Key parameters:

- Include solvent effects via implicit solvation models.

- Validate force fields (e.g., OPLS-AA) against experimental IC data.

- Prioritize derivatives with ΔG ≤ −8 kcal/mol for synthesis .

Research Design & Validation

Q. How to formulate a FINER-compliant hypothesis for studying 3-cyano-1-methylquinolinium derivatives as kinase inhibitors?

- Methodological Answer : Apply the FINER framework:

- Feasible : Use in-house chemical libraries or modular synthesis.

- Novel : Target understudied kinases (e.g., JAK3) via structure-activity relationship (SAR) analysis.

- Ethical : Adhere to NIH guidelines for in vitro assays (e.g., cell line authentication).

- Relevant : Link to kinase-driven pathologies (e.g., autoimmune disorders) .

Q. What statistical methods ensure robust analysis of quinolinium derivative toxicity in cell-based assays?

- Methodological Answer :

- Use nonlinear regression (GraphPad Prism) to calculate LD values.

- Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., varying substituents).

- Report confidence intervals (95%) and effect sizes (Cohen’s ) to avoid Type I/II errors .

Data Presentation Guidelines

- Tables : Include crystallographic parameters (space group, unit cell dimensions) for reproducibility .

- Ethics : Declare IRB approval for studies involving human-derived cell lines .

- Citations : Prioritize peer-reviewed journals (e.g., Eur. J. Med. Chem.) over unreviewed databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.